molecular formula C14H21Cl B1584765 1-Chloro-8-phenyloctane CAS No. 61440-32-2

1-Chloro-8-phenyloctane

Cat. No. B1584765
M. Wt: 224.77 g/mol
InChI Key: GVDYDOFBAKCSGC-UHFFFAOYSA-N
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Patent
US04889941

Procedure details

A suspension of 8-phenyloctyl chloride (10.1 g, 44.7 mmol), benzylamine (47.9 g, 44.7 mmol), and anhydrous powdered potassium carbonate in DMF (180 ml) refluxed overnight and cooled to RT. DMF was then evaporated under reduced pressure and water (300 ml) was added to the residue. The oil layer was separated, and the aqueous layer was further extracted with ether (2×150 ml). The ether extracts were evaporated and then combined with the oil layer. The combined oil was diluted with water (250 ml) and acidified with 10% HCl solution to give a white precipitate, 16 g, which was suspended in water (150 ml) and basified with ammonium hydroxide. After being stirred for 10 minutes, most of the white solid went into the solution. Ether (100 ml) was added and stirred for an additional 30 minutes. Organic layer was separated and the aqueous layer was extracted with ether (150 ml×2). Ether extracts were combined, washed with water and saturated brine solution, and dried (MgSO4), thus giving a light yellow oil of 11.90 g (90% yield).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]([NH2:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[NH4+]>CN(C=O)C.O.CCOCC>[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][NH:23][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCCCCl
Name
Quantity
47.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
180 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 10 minutes, most of the white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
DMF was then evaporated under reduced pressure and water (300 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The oil layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ether (2×150 ml)
CUSTOM
Type
CUSTOM
Details
The ether extracts were evaporated
ADDITION
Type
ADDITION
Details
The combined oil was diluted with water (250 ml)
CUSTOM
Type
CUSTOM
Details
to give a white precipitate, 16 g, which
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (150 ml×2)
WASH
Type
WASH
Details
washed with water and saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
thus giving a light yellow oil of 11.90 g (90% yield)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)CCCCCCCCNCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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